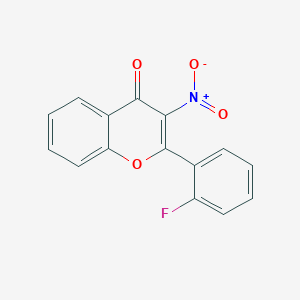

2-(2-Fluorophenyl)-3-nitrochromen-4-one

Description

Structure

3D Structure

Properties

CAS No. |

187585-44-0 |

|---|---|

Molecular Formula |

C15H8FNO4 |

Molecular Weight |

285.23 g/mol |

IUPAC Name |

2-(2-fluorophenyl)-3-nitrochromen-4-one |

InChI |

InChI=1S/C15H8FNO4/c16-11-7-3-1-5-9(11)15-13(17(19)20)14(18)10-6-2-4-8-12(10)21-15/h1-8H |

InChI Key |

VYAHDXZZNWHVPM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CC=C3F)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CC=C3F)[N+](=O)[O-] |

Synonyms |

4H-1-Benzopyran-4-one,2-(2-fluorophenyl)-3-nitro-(9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 2 Fluorophenyl 3 Nitrochromen 4 One and Analogues

Established Synthetic Pathways to Chromenone and Flavone (B191248) Cores

The chromenone scaffold, the central structural motif of flavonoids, can be assembled through various well-established synthetic routes. These methods typically involve the formation of a key 1,3-dicarbonyl intermediate which then undergoes cyclization to form the heterocyclic ring.

Several classical name reactions provide reliable access to the chromenone core. These methods generally involve the condensation of phenols or their derivatives with β-ketoesters or related compounds. researchgate.netresearchgate.net The most prominent strategies include the Pechmann condensation, Perkin reaction, Knoevenagel condensation, and Wittig reaction. researchgate.netmdpi.com For instance, an efficient protocol for synthesizing 2H-chromenones has been developed using the base-promoted (tBuOK) reaction of corresponding salicylaldehydes and arylacetonitriles in DMF, which proceeds via an intermolecular condensation followed by intramolecular cyclization. mdpi.com

| Classical Reaction | Starting Materials | Key Features |

| Pechmann Condensation | Phenol, β-ketoester | Acid-catalyzed reaction to form coumarins, but adaptable for chromenones. |

| Perkin Reaction | Salicylaldehyde, Acetic Anhydride | Involves condensation to form an α,β-unsaturated acid, followed by cyclization. researchgate.net |

| Knoevenagel Condensation | Salicylaldehyde, Active Methylene Compound | Base-catalyzed condensation followed by cyclization. researchgate.netnih.gov |

| Wittig Reaction | Salicylaldehyde derivative, Phosphonium Ylide | Intramolecular Wittig reaction of acylphosphoranes can yield the chromen-4-one core. researchgate.net |

The Baker-Venkataraman rearrangement is a cornerstone in the synthesis of both chromones and flavones. wikipedia.orgchemeurope.com The reaction involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to form a 1,3-diketone intermediate. wikipedia.orgchemeurope.comyoutube.com This diketone, specifically an o-hydroxydibenzoylmethane in the case of flavone synthesis, subsequently undergoes acid-catalyzed cyclization and dehydration to yield the final flavone structure. rsc.org The initial step is the abstraction of an alpha-hydrogen by a base, forming an enolate that attacks the ester carbonyl. wikipedia.org This is followed by the opening of the cyclic intermediate to a more stable phenolate, which is then protonated during workup. wikipedia.org This O→C acyl migration is a critical step for generating the necessary precursor for cyclization. youtube.com Microwave-assisted condensation processes have been utilized to facilitate the closure of the resulting diones. researchgate.net

General Steps of Baker-Venkataraman Rearrangement:

Esterification: An o-hydroxyacetophenone is treated with an acyl chloride (e.g., 2-fluorobenzoyl chloride) in the presence of a base like pyridine to form a 2-acyloxyacetophenone. rsc.org

Rearrangement: The ester is treated with a base (e.g., KOH) to induce an intramolecular acyl transfer, forming an o-hydroxy-1,3-diketone. youtube.comrsc.org

Cyclization: The 1,3-diketone is heated in the presence of an acid catalyst (e.g., H₂SO₄ in glacial acetic acid) to promote cyclization and dehydration, affording the flavone core. rsc.org

Cyclodehydrogenation is a key transformation for the planarization and aromatization of polycyclic systems, often employed in the final ring-closing step. researchgate.net In the context of flavone synthesis, this strategy can be viewed as the final step of cyclization of a precursor like a 1,3-diketone or a chalcone. Oxidative cyclodehydrogenation, also known as the Scholl reaction, can be mediated by reagents like iron(III) chloride (FeCl₃) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with an acid. researchgate.net This approach is particularly relevant for creating extended π-systems and can be applied to precursors of nitroflavones. nih.gov The reaction proceeds by forming new C-C bonds, leading to the rigid, planar structure of the chromenone ring. nih.gov While often used for larger nanographene structures, the underlying principle of intramolecular dehydrogenative coupling is applicable to the synthesis of complex heterocyclic systems like nitroflavones. nih.govrsc.org

Direct and Indirect Introduction of Fluorine into Chromenone Structures

The incorporation of fluorine into the chromenone structure can be achieved either by building the molecule from fluorinated starting materials or by adding fluorine to a pre-formed chromenone ring.

Synthesizing the target molecule from precursors that already contain the fluorine atom is often the most direct and regioselective method. This approach ensures the fluorine is positioned correctly on the phenyl ring at the 2-position of the chromenone core. A key strategy involves the reaction of a salicylaldehyde derivative with a fluorinated building block. For example, the reaction of salicylaldehyde with 2-(2-fluorophenyl)acetonitrile in the presence of a base can yield a dibenzo[b,f]oxepine-10-carbonitrile, a related heterocyclic structure, highlighting the utility of fluorinated arylacetonitriles in such condensations. mdpi.com A more direct route to the flavone would involve a Baker-Venkataraman approach where 2-hydroxyacetophenone is acylated with 2-fluorobenzoyl chloride. The resulting fluorinated 1,3-diketone is then cyclized to give 2-(2-fluorophenyl)chromen-4-one. The enantioselective synthesis of related fluorinated tricyclic chromanones has also been achieved through the tandem reaction of 2-fluorinated 1-(2-hydroxyaryl)-1,3-diketones with α,β-unsaturated aldehydes, demonstrating the versatility of using fluorinated diketones as precursors. rsc.org

| Fluorinated Precursor | Reaction Partner | Method | Resulting Core Structure |

| 2-Fluorobenzoyl chloride | o-Hydroxyacetophenone | Baker-Venkataraman Rearrangement | 2-(2-Fluorophenyl)chromen-4-one |

| 2-(2-Fluorophenyl)acetonitrile | Salicylaldehyde | Base-mediated condensation/cyclization | Chromenone derivative mdpi.com |

| 2-Fluorinated 1-(2-hydroxyaryl)-1,3-diketone | α,β-Unsaturated aldehyde | Organo-tandem reaction | Fluorinated tricyclic chromanone rsc.org |

Direct fluorination involves adding a fluorine atom to an existing chromenone or flavone molecule. This can be accomplished using various electrophilic or nucleophilic fluorinating agents. mt.com Electrophilic fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) are effective for this purpose. researchgate.net A one-pot, four-component strategy using NFSI has been developed to prepare highly substituted fluoro chromenone derivatives. researchgate.net Other methods include C-H fluorination, which can potentially install fluorine at a late stage of the synthesis. nih.gov Manganese-catalyzed C-H fluorination reactions, for instance, use a fluoride ion source to replace aliphatic C(sp³)-H bonds with fluorine and could be adapted for certain positions on the chromenone scaffold. nih.gov For aromatic systems, palladium-catalyzed fluorination of aryl triflates or bromides is another advanced method. organic-chemistry.org The choice of reagent is critical, as aggressive agents like elemental fluorine can be difficult to control. mt.com Milder and more selective reagents like Selectfluor are often preferred. mt.com

Synthesis of the 3-Nitrochromen-4-one Moiety

The construction of the 3-nitrochromen-4-one skeleton is a critical step that often involves the formation of the heterocyclic chromone (B188151) ring and the concurrent introduction of the nitro group at the C3 position. Modern synthetic methods favor efficiency and atom economy, leading to the development of elegant tandem and one-pot reactions.

A powerful strategy for synthesizing nitrochromenes is the organocatalytic tandem Oxa-Michael-Henry reaction. This reaction sequence typically involves the reaction of a salicylaldehyde derivative with a β-nitrostyrene. The process begins with an oxa-Michael addition of the phenolic hydroxyl group to the nitroalkene, followed by an intramolecular Henry (nitro-aldol) reaction. beilstein-journals.orgnih.gov

The mechanism proceeds through the activation of the salicylaldehyde by an organocatalyst, often a chiral secondary amine, which forms an active iminium ion. This facilitates the initial conjugate addition. Subsequent intramolecular cyclization and dehydration lead to the final 3-nitro-2H-chromene product. Various organocatalysts, including pyrrolidine-triazole based C2 symmetric catalysts and cupreine, have been employed to achieve high yields and enantioselectivities. beilstein-journals.orgnih.gov

Recent innovations include the use of solvent-free ball milling with a simple catalyst like potassium carbonate, which offers an environmentally friendly and efficient alternative to traditional solvent-based methods. organic-chemistry.org This high-energy milling technique can significantly shorten reaction times and provide excellent yields (up to 97%). organic-chemistry.org

| Catalyst System | Reactants | Key Conditions | Outcome | Reference |

|---|---|---|---|---|

| (S)-1-methyl-2-(pyrrolidin-2-ylmethylthio)-1H-imidazole / Salicylic acid | Salicylaldehydes and Nitroalkenes | DMSO solvent | Moderate to good yields and enantioselectivities | beilstein-journals.org |

| Potassium Carbonate (K2CO3) | Salicylaldehyde derivatives and β-nitrostyrenes | Solvent-free ball milling, 25 Hz, 30 min | Good yields (up to 97%) | organic-chemistry.org |

| Cupreine | 2-Mercaptobenzaldehydes and β-nitrostyrenes | Room temperature | Good diastereoselectivities and enantioselectivities (up to 86% ee) | nih.gov |

One-pot and multicomponent reactions (MCRs) represent a highly efficient approach in modern organic synthesis, aligning with the principles of green chemistry by reducing waste, saving time, and minimizing energy consumption. mdpi.com These reactions combine three or more reactants in a single vessel to form a complex product that incorporates structural features from each starting material. mdpi.comnih.gov

For the synthesis of chromenone-related scaffolds, MCRs can be designed to rapidly build molecular complexity. For instance, a molecular iodine-catalyzed three-component domino reaction of aromatic aldehydes, 4-hydroxycoumarin, and 3-aminopyrazoles has been used to create complex fused heterocyclic systems. rsc.org While not directly yielding 2-(2-Fluorophenyl)-3-nitrochromen-4-one, these methodologies showcase the power of MCRs in heterocyclic synthesis. A similar strategy could be envisioned where a salicylaldehyde derivative, a fluorinated aldehyde, and a nitro-containing component are combined in a single pot. The Diels-Alder reaction of β-nitrostyrenes with Danishefsky's diene, followed by hydrolysis and aromatization, provides a one-pot method to synthesize 3-arylated-4-nitrophenols, demonstrating a pathway to build substituted aromatic cores. beilstein-journals.org

| Reaction Type | Components | Catalyst/Conditions | Product Class | Reference |

|---|---|---|---|---|

| Three-component domino reaction | Aromatic aldehydes, 4-hydroxycoumarin, 3-aminopyrazoles | Molecular Iodine | Dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones | rsc.org |

| Diels-Alder/Hydrolysis/Aromatization | β-Nitrostyrenes, Danishefsky's diene | Heat, Iodine (for aromatization) | 3-Arylated-4-nitrophenols | beilstein-journals.org |

| Four-component reaction | Dimedone, benzaldehyde, ethyl acetoacetate, ammonium acetate | Magnetic Nanoparticle Catalyst | 1,4-Dihydropyridine derivatives | mdpi.com |

Enantioselective Synthesis and Chiral Resolution Techniques

Creating enantiomerically pure forms of this compound is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. This can be achieved either through asymmetric synthesis, which creates a specific enantiomer directly, or by resolving a racemic mixture.

Enantioselective synthesis of the chiral center at the C2 position of the chromenone ring is typically accomplished using chiral catalysts. Organocatalysis has emerged as a particularly effective tool. For example, chiral thiourea-catalyzed intramolecular Michael-type cyclizations have been used to construct chiral 3-nitro-4-chromanones with high diastereoselectivities and excellent enantioselectivities. rsc.org Similarly, cupreine has been used to catalyze the tandem Michael-Henry reaction between 2-mercaptobenzaldehydes and β-nitrostyrenes, yielding chiral thiochromane derivatives with enantioselectivities up to >99% ee after recrystallization. nih.gov

When a racemic mixture is synthesized, chiral resolution is necessary to separate the enantiomers. wikipedia.org Common methods include:

Crystallization of Diastereomeric Salts: This classic method involves reacting the racemic mixture with a chiral resolving agent (e.g., an optically active acid or base) to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. mdpi.comresearchgate.net The differential interaction of the enantiomers with the CSP allows for their separation. nih.gov This method has been successfully applied to resolve the enantiomers of various nitro-containing aromatic compounds, such as nitro-derivatives of propranolol and atenolol. mdpi.comresearchgate.net

Functional Group Transformations and Derivatization Strategies

Once the this compound scaffold is assembled, its functional groups can be further modified to create a library of analogues for structure-activity relationship studies. The nitro group and the fluorine atom are particularly amenable to transformation.

The reduction of the nitro group to a primary amine is a fundamental transformation in medicinal chemistry, as the resulting amino group is a key pharmacophore and a versatile synthetic handle. A wide variety of reagents can accomplish this transformation, with the choice depending on the presence of other sensitive functional groups in the molecule. wikipedia.org

Common methods for nitro group reduction include:

Catalytic Hydrogenation: This is often the method of choice, using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com Raney nickel is particularly useful for substrates containing aromatic halogens that could be susceptible to hydrogenolysis with Pd/C. commonorganicchemistry.com

Metal-Acid Systems: Reagents such as iron (Fe) or tin(II) chloride (SnCl2) in acidic media (e.g., acetic acid or HCl) are classic and effective methods for reducing aromatic nitro compounds. commonorganicchemistry.com

Transfer Hydrogenation: Using a hydrogen donor like formic acid with an iron-based catalyst provides a mild, base-free method for reducing nitroarenes. organic-chemistry.org

Other Reagents: Sodium borohydride (NaBH4), typically a mild reducing agent, can reduce nitro groups when used in combination with transition metal complexes like Ni(PPh3)4. jsynthchem.com

The resulting 3-aminochromenone is a valuable intermediate for further derivatization, such as amide or sulfonamide formation.

| Reagent/System | Typical Conditions | Advantages/Notes | Reference |

|---|---|---|---|

| H2 / Pd/C | H2 gas, solvent (e.g., EtOH, EtOAc) | Highly efficient, but can reduce other functional groups (e.g., dehalogenation). | commonorganicchemistry.com |

| H2 / Raney Nickel | H2 gas, solvent (e.g., EtOH) | Often preferred over Pd/C to avoid dehalogenation. | commonorganicchemistry.com |

| Fe / Acid (e.g., AcOH) | Heat | Mild, economical, and tolerates many functional groups. | commonorganicchemistry.com |

| SnCl2 / Acid (e.g., HCl) | Solvent (e.g., EtOH) | Mild and selective for nitro groups. | commonorganicchemistry.com |

| NaBH4 / Ni(PPh3)4 | EtOH, room temperature | Enhances the reducing power of NaBH4 for nitro groups. | jsynthchem.com |

The fluorine atom on the 2-phenyl ring provides a handle for derivatization via nucleophilic aromatic substitution (SNAr). In SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. stackexchange.commasterorganicchemistry.com

Contrary to its behavior in SN2 reactions, fluorine is an excellent activating group and leaving group in SNAr. Its high electronegativity strongly polarizes the C-F bond and withdraws electron density from the aromatic ring, making the ring more electrophilic and susceptible to nucleophilic attack. stackexchange.commasterorganicchemistry.com This inductive effect stabilizes the Meisenheimer complex, lowering the activation energy for the initial attack. stackexchange.com The presence of other electron-withdrawing groups, such as the nitro group on the chromenone core, further activates the system towards substitution.

This reaction allows for the displacement of the fluoride ion by a wide range of nucleophiles, including:

Oxygen nucleophiles: Alcohols and phenols (in the presence of a base) can form ether linkages. beilstein-journals.org

Sulfur nucleophiles: Thiols can be used to synthesize thioethers. beilstein-journals.org

Nitrogen nucleophiles: Amines (primary and secondary) and azoles can form new C-N bonds. beilstein-journals.orgresearchgate.net

This strategy enables the synthesis of diverse libraries of 2-aryl-chromen-4-one analogues with varied substituents at the ortho-position of the phenyl ring, allowing for fine-tuning of the compound's properties.

Construction of Fused and Spiro Chromenone Systems

The synthesis of fused and spirocyclic systems from chromenone precursors is a well-established strategy to explore diverse chemical space and generate compounds with unique three-dimensional structures. These complex architectures are often associated with novel biological activities. While direct examples utilizing this compound are scarce, the general reactivity of 3-nitrochromones can be extrapolated to predict potential synthetic pathways.

Fused Systems:

The construction of fused heterocyclic systems onto the chromenone scaffold typically involves cycloaddition reactions or condensation reactions with bifunctional nucleophiles. The electron-deficient double bond of the pyrone ring in 3-nitrochromones makes them excellent candidates for [4+2] and [3+2] cycloaddition reactions. For instance, reaction with dienes could lead to the formation of fused polycyclic systems.

Furthermore, the reactivity of the 3-nitro group allows for its transformation into other functional groups, which can then participate in cyclization reactions. For example, reduction of the nitro group to an amino group would furnish a versatile intermediate for the construction of various fused heterocycles, such as pyrimidines, imidazoles, or triazoles, by reacting with appropriate dielectrophiles.

Spiro Systems:

The synthesis of spiro-chromenones often involves reactions that create a new ring system at one of the carbon atoms of the chromenone core, sharing a single atom. The C2 or C4 positions of the chromenone ring are common sites for spirocyclization. Methodologies for the synthesis of spiro[chromane-pyrimidine] derivatives have been reported, showcasing the versatility of the chromane scaffold in constructing complex spirocyclic systems. Although not originating from this compound, these methods highlight the potential for developing similar strategies.

One potential approach could involve a multi-component reaction where the chromenone acts as a key building block. Such reactions are powerful tools for the rapid assembly of complex molecules from simple starting materials in a single step.

A hypothetical reaction scheme for the formation of a fused system from a 3-amino-2-(2-fluorophenyl)chromen-4-one intermediate is presented below:

| Reactant A | Reactant B | Fused Product | Reaction Type |

| 3-Amino-2-(2-fluorophenyl)chromen-4-one | 1,3-Dicarbonyl compound | Chromeno[3,2-b]pyridine derivative | Condensation/Cyclization |

| 3-Amino-2-(2-fluorophenyl)chromen-4-one | α-Haloketone | Chromeno[3,2-b]pyrrole derivative | Hantzsch-type synthesis |

Hybrid Molecule Synthesis Incorporating the this compound Scaffold

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a promising strategy in drug discovery to develop compounds with improved affinity, selectivity, and efficacy, or to overcome drug resistance. The this compound scaffold represents an attractive platform for the design of novel hybrid molecules due to its inherent biological activities and the presence of multiple sites for chemical modification.

The synthesis of such hybrid molecules would typically involve linking the chromenone scaffold to another bioactive moiety through a stable covalent linker. The choice of the linker can significantly influence the physicochemical and pharmacokinetic properties of the resulting hybrid molecule.

Potential strategies for the synthesis of hybrid molecules from the this compound scaffold could include:

Functionalization of the Phenyl Ring: The 2-fluorophenyl group can be further functionalized, for example, by introducing a linking group at the para-position, which can then be coupled with another bioactive molecule.

Modification of the Nitro Group: The nitro group can be reduced to an amine and then acylated or alkylated with a molecule containing a complementary functional group. This approach allows for the introduction of a wide variety of molecular fragments.

Derivatization at other positions of the Chromenone Ring: Depending on the synthetic accessibility, other positions on the chromenone ring could be functionalized to attach a second pharmacophore.

An illustrative table of potential hybrid molecules incorporating the 2-(2-fluorophenyl)chromen-4-one scaffold is provided below:

| Chromenone Scaffold | Linker | Bioactive Moiety | Potential Therapeutic Area |

| 2-(2-Fluorophenyl)chromen-4-one | Amide bond | A known anticancer agent | Oncology |

| 2-(2-Fluorophenyl)chromen-4-one | Ester linkage | An anti-inflammatory drug | Inflammation |

| 2-(2-Fluorophenyl)chromen-4-one | Triazole ring (via click chemistry) | An antimicrobial agent | Infectious Diseases |

The rational design and synthesis of such hybrid molecules, guided by molecular modeling and structure-activity relationship studies, could lead to the discovery of novel therapeutic agents with improved pharmacological profiles.

Structure Activity Relationship Sar Elucidation for 2 2 Fluorophenyl 3 Nitrochromen 4 One Analogues

Methodological Frameworks for SAR Analysis

The elucidation of Structure-Activity Relationships (SAR) for chromenone derivatives relies on a combination of computational and experimental techniques. Computational methods are central to the initial stages of lead discovery and optimization, especially when the three-dimensional structure of the biological target is known. researchgate.net Cheminformatics tools are employed for high-throughput screening and analysis. researchgate.net

A key technique in descriptive SAR studies is activity cliff analysis , which identifies minor structural modifications that lead to significant changes in biological activity. researchgate.net The relationship between molecular features and bioactivity can be visualized using a structure-activity landscape index (SALI), which provides a 2D representation comparing these two parameters. researchgate.net Furthermore, quantitative structure-activity relationship (QSAR) models are developed to correlate physicochemical properties of the analogues with their biological activities, offering predictive power for designing more potent compounds. mdpi.com Molecular docking and dynamics simulations provide insights into the specific molecular interactions between the inhibitors and the active site of their target enzymes. researchgate.net These computational predictions are then validated through the synthesis of the designed analogues and subsequent in vitro and in vivo biological testing.

Impact of Fluorine Atom Substitution on Bioactivity

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. researchgate.net In the context of 2-(2-fluorophenyl)-3-nitrochromen-4-one analogues, the fluorine atom on the phenyl ring exerts a profound influence on the compound's bioactivity through various mechanisms. researchgate.netnih.gov

The position of the fluorine atom on the phenyl ring is crucial for determining its effect on the molecule's lipophilicity and metabolic stability. Fluorine is often introduced to block metabolically vulnerable positions. researchgate.netnih.gov Replacing a carbon-hydrogen (C-H) bond with a more stable carbon-fluorine (C-F) bond can prevent oxidation by cytochrome P450 enzymes, thereby prolonging the biological half-life of the drug. researchgate.netnih.gov For instance, placing a fluorine atom at a site prone to hydroxylation can effectively halt this metabolic pathway, increasing the compound's bioavailability. researchgate.netnih.gov

Table 1: Illustrative Impact of Fluorine Position on Metabolic Stability This table is a hypothetical representation based on established principles of fluorine substitution in drug design.

| Compound Analogue | Position of Fluorine | Predicted Metabolic Half-life | Rationale |

|---|---|---|---|

| 2-(Phenyl)-3-nitrochromen-4-one | None | Short | Phenyl ring susceptible to para-hydroxylation. |

| 2-(4-Fluorophenyl)-3-nitrochromen-4-one | para (C4') | Long | Fluorine at C4' blocks the primary site of metabolic oxidation. nih.gov |

| This compound | ortho (C2') | Moderate-Long | Fluorine at C2' may sterically hinder enzymatic access and alter electronic properties, reducing metabolic rate. |

| 2-(3-Fluorophenyl)-3-nitrochromen-4-one | meta (C3') | Moderate | Fluorine at C3' offers some electronic protection but may not fully block oxidation at the para position. |

The substitution of hydrogen with a fluorine atom introduces significant conformational and electronic changes that can modulate target binding affinity. researchgate.netnih.gov Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect can alter the acidity (pKa) of nearby functional groups, which can be critical for optimizing interactions within a receptor's binding pocket. researchgate.netnih.gov

The C-F bond can participate in various non-covalent interactions, including hydrogen bonds (where fluorine acts as an acceptor), dipole-dipole interactions, and multipolar interactions with peptide backbones in protein targets. researchgate.net The presence and position of a fluorine atom can also impose conformational constraints on the molecule, fixing it in a bioactive conformation that is more favorable for binding to the target receptor. nih.gov For example, the introduction of a fluorine atom can restrict the rotation of the phenyl ring, leading to a preferred orientation that enhances binding affinity. nih.gov However, this effect is not universally beneficial; in some cases, fluorine substitution can be detrimental to binding affinity if the resulting conformation is not optimal for the receptor. nih.gov

Significance of the Nitro Group at Position 3 of the Chromenone System

The nitro (-NO2) group at the C3 position of the chromenone scaffold is a critical determinant of the biological activity observed in this class of compounds. researchgate.net Its strong electron-withdrawing nature significantly influences the electronic properties and reactivity of the entire heterocyclic system. researchgate.netnih.gov

The nitro group is often considered a key pharmacophore, meaning it is an essential structural feature responsible for the molecule's biological activity. nih.gov In many classes of bioactive compounds, the nitro group's polar and electronic properties enable crucial interactions with specific biological targets. mdpi.com Its presence is paramount for the pharmacological effects of numerous established drugs. mdpi.com

Studies on related 3-nitro-2H-chromene derivatives have shown that this moiety is vital for their activity. nih.gov For instance, in a series of P2Y6 receptor antagonists based on the 3-nitro-2-(trifluoromethyl)-2H-chromene scaffold, replacement of the 3-nitro group with a carboxylic acid or ester group resulted in a complete loss of affinity, highlighting the indispensable role of the nitro group for biological activity in that specific context. nih.gov The nitro group's ability to act as a hydrogen bond acceptor and its significant dipole moment are key to forming strong and specific interactions with amino acid residues in the target's active site. mdpi.com

Table 2: Importance of the C3-Nitro Group for Biological Activity This table is based on findings from related chromene scaffolds, illustrating the pharmacophoric importance of the nitro group.

| Compound | C3-Substituent | Target | Biological Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Analogue A | -NO₂ | P2Y₆ Receptor | ~1-5 µM | nih.gov |

| Analogue B | -COOH | P2Y₆ Receptor | Inactive | nih.gov |

| Analogue C | -COOCH₃ | P2Y₆ Receptor | Inactive | nih.gov |

The powerful electron-withdrawing nature of the nitro group, acting through both resonance and inductive effects, renders the C2-C3 double bond of the chromenone system highly electron-deficient. researchgate.netnih.gov This electronic feature makes the molecule susceptible to nucleophilic attack, a reactivity that can be crucial for its mechanism of action, potentially involving covalent interactions with the biological target. researchgate.netresearchgate.net

Furthermore, the nitro group can undergo metabolic reduction in biological systems to form reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives. researchgate.netsvedbergopen.com These reactive species can play a central role in the compound's therapeutic action or, in some cases, its toxicity. researchgate.netsvedbergopen.com The redox properties of the nitro group are fundamental to the mechanism of action for many antimicrobial and anticancer agents. nih.gov The ability of the nitro group to be enzymatically reduced, often under hypoxic conditions, allows for selective activation of the compound in specific microenvironments, such as those found in solid tumors or anaerobic bacteria. nih.gov This bioreductive activation is a key aspect of its contribution to biological interactions. svedbergopen.comnih.gov

Substituent Variations on the 2-Phenyl Ring

The 2-phenyl ring (commonly designated as the B-ring in flavonoid chemistry) is a primary site for structural modification to modulate the biological activity of the 2-phenyl-3-nitrochromen-4-one scaffold. Variations in the substitution pattern on this ring can significantly alter the molecule's electronic properties, conformation, and interactions with biological targets.

Effects of Ortho-Substitution (e.g., Fluorine)

Specifically, an ortho-substituent can force the 2-phenyl ring to rotate out of the plane of the chromenone core. This twisting of the bond between C2 of the chromenone and C1' of the phenyl ring can alter the molecule's three-dimensional shape, which is often crucial for fitting into the binding site of a biological target. For example, in related flavonoid structures, this dihedral angle is a key determinant of activity. Furthermore, fluorine's ability to act as a hydrogen bond acceptor, but not a donor, can change the pattern of intermolecular interactions with a receptor compared to a hydroxyl or amino group at the same position. researchgate.net The introduction of a fluorine atom can influence a molecule's potency, metabolic stability, and membrane permeability. researchgate.net

Stereochemical Influence on Biological Outcomes

While the this compound molecule is itself planar and achiral, the consideration of stereochemistry becomes paramount when structural modifications introduce chiral centers. This is particularly relevant for analogues where the C2-C3 double bond of the chromenone C-ring is reduced, resulting in a flavanone-type structure. In such cases, the C2 carbon becomes a stereocenter, leading to the existence of (R) and (S) enantiomers.

Numerous studies on chiral compounds have demonstrated that stereochemistry plays a pivotal role in determining biological activity. mdpi.comnih.gov Different enantiomers of a molecule can exhibit vastly different potency, efficacy, and even types of biological activity. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one enantiomer over the other.

These differences can arise from:

Stereoselective Target Binding: One enantiomer may fit into a binding site more effectively than the other, leading to a stronger and more productive interaction.

Stereoselective Uptake: The transport of a compound into cells can be mediated by chiral protein transporters that selectively recognize a specific stereoisomer. mdpi.comnih.gov

Stereoselective Metabolism: Enzymes responsible for metabolizing the compound may process one enantiomer more rapidly than the other, affecting its bioavailability and duration of action. mdpi.com

Therefore, for any analogue of this compound that possesses a chiral center, the separation and individual biological evaluation of each enantiomer are crucial steps in the SAR elucidation.

Modulation of the Chromenone Scaffold and Other Ring Positions

Modifications to the chromenone scaffold itself, particularly the A-ring (the fused benzene (B151609) ring), offer another avenue for optimizing biological activity. The electronic and steric properties of this region can be fine-tuned through the introduction of various substituents.

Halogenation (e.g., Bromine, Chlorine) at C-6 and C-8

The C-6 and C-8 positions on the A-ring of the chromenone scaffold are often the most reactive sites for electrophilic substitution, making them common targets for halogenation. The introduction of halogens like bromine and chlorine at these positions can significantly enhance the biological profile of the parent compound. Halogenation can increase lipophilicity, which may improve membrane permeability, and can introduce new points of interaction with biological targets.

Research on related 3-nitroflavone structures has demonstrated the positive impact of such modifications. For instance, the compound 6-bromo-3'-nitroflavone , a close analogue of the title compound, was found to be a potent anxiolytic-like agent, acting as a partial agonist of benzodiazepine (B76468) receptors. mdpi.com This highlights the significant contribution of the C-6 bromine atom to the compound's neurological activity. Studies on other flavonoids have also shown that dibromination and dichlorination at the C-6 and C-8 positions are synthetically feasible and can lead to compounds with improved bioactive properties.

| Compound Analogue | Modification | Observed Biological Effect | Reference |

|---|---|---|---|

| 3'-Nitroflavone | Bromination at C-6 | Potent anxiolytic-like activity | mdpi.com |

| General Flavonoids | Di-bromination at C-6 and C-8 | Common strategy to generate new potential drug leads | researchgate.net |

| General Flavonoids | Chlorination at C-6 and C-8 | Used to produce derivatives with potential antifungal activity | researchgate.net |

Functional Group Diversity (e.g., Hydroxyl, Methoxy (B1213986), Amino) at A and C Rings

Introducing a variety of functional groups onto the A and C rings provides a powerful tool to modulate the physicochemical properties and biological activities of the chromenone scaffold. The nature and position of these groups can influence hydrogen bonding capacity, polarity, solubility, and electronic distribution.

Hydroxyl (-OH) Groups: Hydroxyl groups are key features of many naturally occurring flavonoids and are crucial for their antioxidant activity. researchgate.net They can act as both hydrogen bond donors and acceptors, facilitating strong interactions with receptor sites. The number and position of hydroxyl groups are critical; for example, hydroxyl groups at C5 and C7 on the A-ring are often associated with enhanced activity in various assays. mdpi.comnih.gov

Methoxy (-OCH₃) Groups: Methylation of hydroxyl groups to form methoxy groups can have varied effects. This modification increases lipophilicity and can protect the molecule from metabolic degradation (e.g., glucuronidation) at that position. However, it also removes a hydrogen bond donating capability. The impact of this change is context-dependent; in some cases, it enhances activity, while in others, it may reduce it by blocking a critical interaction. mdpi.comresearchgate.net

Amino (-NH₂) Groups: The introduction of an amino group can introduce a basic center into the molecule, allowing for the formation of salts and potentially improving solubility and bioavailability. Like hydroxyls, amino groups can also participate in hydrogen bonding. SAR studies on related 3-arylcoumarins have shown that the position of amino and nitro substituents is a key determinant of antibacterial activity.

The strategic placement of these and other functional groups allows for the fine-tuning of a compound's ADME (absorption, distribution, metabolism, and excretion) properties and its specific interactions with a biological target, providing a rational basis for the development of analogues with superior therapeutic profiles.

Emerging Research Directions and Future Perspectives on 2 2 Fluorophenyl 3 Nitrochromen 4 One

Design and Synthesis of Highly Selective and Potent Analogues

The development of new therapeutic agents from a lead compound like 2-(2-Fluorophenyl)-3-nitrochromen-4-one hinges on the strategic design and synthesis of analogues with improved potency and selectivity. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the parent molecule to optimize its pharmacological profile.

Key research findings in the design of related chromen-4-one analogues indicate that specific substitutions on the chromene scaffold are critical for biological activity. nih.govnih.gov For instance, in the development of 2-phenyl-4H-chromen-4-one derivatives as selective COX-2 inhibitors, it was found that the nature and size of the substituent at the C-3 position of the chromene ring significantly influence both inhibitory activity and selectivity. nih.govresearchgate.net This suggests that modifying the nitro group at the 3-position of this compound could be a fruitful strategy for enhancing its potency and target specificity.

Furthermore, the synthesis of novel derivatives often involves multi-step chemical processes. For example, the synthesis of certain 2-phenyl-4H-chromen-4-one derivatives begins with the reaction of a substituted benzaldehyde with 2-hydroxyacetophenone to form a chalcone, which is then cyclized. researchgate.net Subsequent modifications, such as oxidation or the addition of various functional groups, can be performed to generate a library of analogues. nih.govresearchgate.net The synthesis of new 2-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole hybrids also highlights the strategy of combining different pharmacologically active scaffolds to create molecules with broad-spectrum activity. nih.govresearchgate.net This approach could be applied to this compound to develop analogues with enhanced therapeutic properties.

Future efforts will likely focus on creating a diverse library of analogues by modifying the fluorophenyl and nitro groups, as well as other positions on the chromen-4-one core. These modifications will aim to improve interactions with the biological target, enhance bioavailability, and reduce off-target effects, ultimately leading to the identification of highly selective and potent drug candidates.

Elucidation of Comprehensive Molecular Mechanisms of Action in Biological Systems

A thorough understanding of the molecular mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Research in this area aims to identify the specific cellular targets and signaling pathways that are modulated by the compound.

While the precise mechanism for this specific compound is under investigation, studies on related compounds provide valuable insights. For example, the anticonvulsant activity of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione was found to be at least partially due to its effect on voltage-gated sodium channels (VGSCs). researchgate.net This suggests that this compound and its analogues could potentially target ion channels or receptors in the central nervous system.

The chromeno[3,4-c]pyrrolidine scaffold, which can be synthesized from 3-nitro-2H-chromenes, is a core element of molecules with significant pharmaceutical properties, including dopamine D3 receptor antagonists. mdpi.com This indicates that derivatives of 3-nitrochromenes may interact with G-protein coupled receptors (GPCRs). Furthermore, some 4-CF3-substituted chromano[3,4-c]pyrrolidines have demonstrated high cytotoxic activity against cancer cells, pointing towards potential anti-cancer applications and mechanisms involving cell cycle regulation or apoptosis. mdpi.com

Future research will need to employ a range of techniques, including radioligand binding assays, enzyme inhibition studies, and cell-based assays, to pinpoint the molecular targets of this compound. Identifying these targets will not only clarify its mechanism of action but also help in designing more selective and effective analogues and predicting potential side effects.

Advanced Computational Approaches for Rational Drug Design and Optimization

Rational drug design, which relies on an understanding of biological targets, is increasingly supported by advanced computational methods. patsnap.com These in silico tools can predict how a drug candidate interacts with its target, thereby streamlining the development process and enhancing efficacy. patsnap.com For a molecule like this compound, computational approaches are invaluable for optimizing its structure.

Computational techniques used in drug design include molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling. patsnap.comnih.govopenmedicinalchemistryjournal.com Molecular docking, for instance, predicts the preferred orientation of a molecule when bound to a target protein, allowing for the assessment of binding affinity. patsnap.com This was successfully used to study how 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one docks into the active site of the COX-2 enzyme, providing insights into its inhibitory mechanism. nih.govresearchgate.net

Virtual screening can be used to search large libraries of compounds to identify those with a high probability of binding to a specific target. patsnap.comopenmedicinalchemistryjournal.com This can accelerate the discovery of novel, potent analogues of this compound. Additionally, molecular dynamics simulations can provide insights into the stability of the drug-target complex over time. patsnap.com Density Functional Theory (DFT) calculations are another computational tool used to analyze molecular structures, charge distributions, and other properties that influence a compound's biological activity. nih.gov

The integration of these computational methods can guide the synthesis of new derivatives with improved pharmacological properties, reducing the time and cost associated with traditional trial-and-error approaches.

Exploration of Multi-Targeting Strategies and Polypharmacology

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways and targets. nih.gov Consequently, drugs that can modulate multiple targets simultaneously, a concept known as polypharmacology, can offer superior therapeutic efficacy compared to single-target agents. nih.gov The chromen-4-one scaffold is well-suited for the development of multi-target ligands.

The design of multi-target compounds is a growing area in drug discovery. nih.gov For instance, researchers have designed and synthesized quinoline-oxadiazole hybrids intended to act as both anticancer and antimicrobial agents by targeting EGFR-TK and microbial DNA gyrase, respectively. nih.gov This demonstrates the feasibility of creating single molecules with dual activities.

For this compound, a polypharmacological approach could involve designing analogues that not only interact with their primary target but also modulate other relevant targets involved in the disease pathology. This could lead to synergistic therapeutic effects and a reduced likelihood of developing drug resistance. Computational methods, such as target prediction and multi-target ligand design, are instrumental in supporting the discovery of such compounds. nih.gov The future of drug design for complex diseases may increasingly rely on these multi-targeting strategies to achieve better clinical outcomes.

Synergistic Integration of Experimental and Computational Methodologies

The most effective approach to modern drug discovery involves a synergistic interplay between computational and experimental methods. nih.govopenmedicinalchemistryjournal.com Computational tools provide predictions and hypotheses that can be tested and validated through chemical synthesis and biological evaluation. In turn, experimental results provide crucial data to refine and improve the accuracy of computational models.

This iterative cycle of design, synthesis, testing, and modeling accelerates the optimization of lead compounds. For example, a computational docking study might predict that a specific modification to the this compound structure will enhance binding to a target protein. patsnap.com This hypothesis can then be tested by synthesizing the proposed analogue and evaluating its activity in vitro. nih.govresearchgate.net The experimental outcome will then inform the next round of computational design.

The development of potent and selective inhibitors often follows this integrated approach. nih.govnih.gov The combination of in silico and in vitro studies was crucial in the successful design of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. nih.gov This synergy allows for a more efficient exploration of the chemical space and a higher probability of discovering drug candidates with desirable properties. The future development of this compound and its analogues will undoubtedly benefit from the continued integration of these powerful methodologies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-(2-fluorophenyl)-3-nitrochromen-4-one?

- Methodology : Adapt the Claisen-Schmidt condensation followed by nitration. For example:

React 2-fluorobenzaldehyde with 2-hydroxyacetophenone in ethanol under basic conditions (e.g., NaOH) to form the chalcone intermediate.

Perform nitration using HNO₃/H₂SO₄ at 0–5°C to introduce the nitro group at position 3.

- Key Considerations : Monitor regioselectivity during nitration via TLC/HPLC. Adjust reaction time and temperature to minimize byproducts (e.g., di-nitrated derivatives).

- Reference : Similar protocols for fluorophenyl-chromenone derivatives are described in synthesis routes for analogous compounds .

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

- Collect high-resolution single-crystal X-ray diffraction data (Mo/Kα radiation, λ = 0.71073 Å).

- Refine atomic coordinates, thermal parameters, and hydrogen bonding using SHELXL’s full-matrix least-squares algorithm.

- Validate geometric parameters (bond lengths/angles) against the Cambridge Structural Database (CSD).

- Data Table :

| Parameter | Typical Range |

|---|---|

| Bond length (C–O) | 1.36–1.42 Å |

| Dihedral angle | 45–60° |

- Reference : Crystallographic refinement workflows are detailed in .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and fluorophenyl coupling patterns (e.g., J = 8–12 Hz for ortho-F).

- FT-IR : Confirm nitro (1520–1350 cm⁻¹) and chromenone carbonyl (1650–1700 cm⁻¹) stretches.

- UV-Vis : Analyze π→π* transitions (λmax ~250–300 nm) for electronic structure insights.

Advanced Research Questions

Q. How can computational docking studies predict the biological activity of this compound?

- Methodology :

Optimize the 3D structure using DFT (B3LYP/6-31G*).

Dock into target proteins (e.g., bacterial enzymes) via AutoDock Vina, focusing on binding affinity (ΔG) and interaction motifs (H-bonding, π-stacking).

Validate with MD simulations (NAMD/GROMACS) to assess stability.

- Data Contradiction Note : Discrepancies between in silico and experimental IC₅₀ values may arise from solvent effects or protein flexibility .

Q. How should researchers resolve discrepancies in hydrogen-bonding patterns observed in XRD data?

- Methodology :

- Re-examine refinement parameters (e.g., occupancy, displacement factors) in SHELXL .

- Compare hydrogen-bond geometries (distance/angle) with statistical distributions from the CSD.

- Use Mercury’s void analysis to detect solvent-accessible regions influencing H-bond networks .

- Example : Inversion dimers with R₂²(10) motifs may require re-evaluation of symmetry operations .

Q. What strategies optimize reaction yields while minimizing nitro-group reduction during synthesis?

- Methodology :

- Catalytic Control : Use Pd/C or FeCl₃ to suppress reduction side reactions.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) stabilize nitro intermediates.

- In Situ Monitoring : Raman spectroscopy tracks nitro-group retention (peak ~1350 cm⁻¹).

Q. How do structural perturbations (e.g., fluorine substitution) influence electronic properties?

- Methodology :

- Perform DFT calculations (M06-2X/def2-TZVP) to map electrostatic potentials (ESPs) and HOMO/LUMO distributions.

- Compare dipole moments and aromatic ring distortions with non-fluorinated analogs.

- Data Table :

| Property | 2-Fluoro Derivative | Non-Fluoro Analog |

|---|---|---|

| HOMO (eV) | -6.2 | -5.9 |

| Dipole Moment (D) | 3.8 | 2.5 |

- Reference : Fluorine effects on chromenones are inferred from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.